7-Chloroquinoline-3-carbaldehyde
Description
Significance of the Quinoline (B57606) Heterocycle in Chemical and Biological Sciences
The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govrsc.org Its unique electronic and structural features allow for diverse functionalization, making it a key building block in the design of new drugs and biologically active compounds. nih.gov
The quinoline motif is a recurring theme in nature, found in a variety of alkaloids with potent biological activities. nih.govnih.govmdpi.com Prominent examples include quinine, an antimalarial drug isolated from the bark of the Cinchona tree, and camptothecin (B557342), a potent anticancer agent derived from the Camptotheca acuminata tree. nih.govmdpi.com The therapeutic success of these natural products has inspired the development of numerous synthetic quinoline-based drugs. mdpi.comresearchgate.net Many commercially available pharmaceuticals incorporate the quinoline scaffold, highlighting its importance in drug discovery. nih.gov
Table 1: Examples of Quinolines in Natural Products and Pharmaceuticals
| Compound | Class | Origin/Use |
| Quinine | Natural Product, Pharmaceutical | Antimalarial, isolated from Cinchona tree bark nih.govmdpi.com |
| Camptothecin | Natural Product | Anticancer, isolated from Camptotheca acuminata nih.govmdpi.com |
| Chloroquine | Pharmaceutical | Antimalarial researchgate.netnih.gov |
| Ciprofloxacin | Pharmaceutical | Antibacterial researchgate.net |
| Topotecan | Pharmaceutical | Anticancer, a camptothecin analog mdpi.comresearchgate.net |
| Mefloquine | Pharmaceutical | Antimalarial biointerfaceresearch.comnih.gov |
| Bosutinib | Pharmaceutical | Anticancer (kinase inhibitor) nih.gov |
| Neratinib | Pharmaceutical | Anticancer nih.gov |
The versatility of the quinoline scaffold has led to the discovery of derivatives with a wide spectrum of biological activities. nih.govresearchgate.net Quinolines have been extensively investigated and have shown significant potential as anticancer, antimalarial, and antimicrobial agents. nih.govnih.govresearchgate.net The mechanism of action of quinoline-based drugs is often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerases, or interfere with other vital cellular processes. nih.govarabjchem.org The development of quinoline derivatives continues to be an active area of research, with a focus on creating more potent and selective therapeutic agents. researchgate.netarabjchem.org For instance, certain quinoline derivatives have demonstrated efficacy against various cancer cell lines, including breast, colon, and lung cancer. arabjchem.orgresearchgate.net In the context of infectious diseases, quinoline-based compounds have been crucial in the fight against malaria, and research into new antimicrobial quinolines is ongoing to combat drug-resistant pathogens. nih.govbiointerfaceresearch.comnih.gov
The Position of 7-Chloroquinoline-3-carbaldehyde within Quinoline Chemistry Research
This compound holds a strategic position in the field of quinoline chemistry, primarily due to its utility as a versatile building block for more complex molecules.
The chemical structure of this compound, featuring a reactive aldehyde group and a chlorine atom on the quinoline core, makes it an exceptionally useful intermediate in organic synthesis. nih.govrsc.org The aldehyde functional group readily participates in a variety of chemical transformations, including condensation, reduction, and cyclization reactions, allowing for the introduction of diverse substituents and the construction of new heterocyclic rings. rsc.orgsemanticscholar.org The chlorine atom can be displaced by various nucleophiles, further expanding the synthetic possibilities. proquest.com This dual reactivity enables chemists to readily modify the quinoline scaffold and generate libraries of novel compounds for biological screening. durham.ac.uk The synthesis of 7-chloroquinoline (B30040) derivatives often utilizes this intermediate to create compounds with potential applications in medicinal chemistry. durham.ac.ukscilit.comresearchgate.net
This compound is part of a broader class of halo-substituted quinoline-3-carbaldehydes, with 2-chloroquinoline-3-carbaldehyde (B1585622) and its analogs being extensively studied. nih.govrsc.orgtandfonline.com Research on 2-chloroquinoline-3-carbaldehydes has provided a wealth of knowledge regarding their synthesis and reactivity, which is often applicable to the 7-chloro isomer. nih.govrsc.orgrsc.org The Vilsmeier-Haack reaction is a common method for the synthesis of these types of compounds. proquest.comrsc.org The position of the chlorine atom on the quinoline ring can significantly influence the chemical reactivity and the biological activity of the resulting derivatives. proquest.com For instance, the electronic effects of the chlorine at position 7 will differ from those at position 2, potentially leading to different reaction outcomes and pharmacological profiles. The study of analogs like 2,7-dichloroquinoline-3-carbaldehyde (B1600441) further highlights the tunability of this scaffold. proquest.com The exploration of these analogs allows for a systematic investigation of structure-activity relationships, which is crucial for the rational design of new and improved therapeutic agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCVKVWBSTYDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573383 | |
| Record name | 7-Chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363135-55-1 | |
| Record name | 7-Chloro-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363135-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 7 Chloroquinoline 3 Carbaldehyde and Its Analogs
Formylation Reactions for Quinoline-3-carbaldehydes
Formylation reactions are crucial for introducing an aldehyde group onto aromatic and heteroaromatic rings. These aldehydes serve as versatile chemical handles for further molecular modifications.
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of quinoline-3-carbaldehydes. ijsr.netijpcbs.com This reaction involves the formylation and cyclization of suitable precursors, typically activated aromatic compounds, using a Vilsmeier reagent. researchgate.netresearchgate.net The conventional Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijsr.netinnovareacademics.inchemijournal.comchemijournal.comiucr.org
The reaction is essentially an electrophilic substitution where the iminium salt attacks an electron-rich substrate. ijsr.net In the context of quinoline (B57606) synthesis, this process involves chlorination, formylation, and cyclization in a multicomponent reaction sequence. researchgate.net While the DMF/POCl₃ combination is standard, several variants of the Vilsmeier-Haack reaction exist. Other acid chlorides like phosphorus pentachloride (PCl₅), thionyl chloride, phosgene, and oxalyl chloride can also be used to generate the reactive Vilsmeier reagent. ijsr.netresearchgate.net This versatility allows for the adaptation of the reaction to various substrates and desired outcomes.
The strategic design of precursor molecules is fundamental to the synthesis of specifically substituted quinolines. For the preparation of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction, N-arylacetamides (acetanilides) are the most common and effective starting materials. innovareacademics.inchemijournal.comchemijournal.comingentaconnect.comchemijournal.com The substitution pattern of the final quinoline product is directly determined by the structure of the initial acetanilide. ijsr.netresearchgate.net
To synthesize 7-chloroquinoline (B30040) derivatives, an acetanilide with a chlorine atom at the meta-position of the aniline (B41778) ring, such as N-(3-chlorophenyl)acetamide, is required. The reaction mechanism involves the initial conversion of the acetanilide into an imidoyl chloride, which then forms an N-(α-chlorovinyl)aniline intermediate. rsc.org This enamine is subsequently diformylated at its β-position and undergoes cyclization to yield the final 2-chloroquinoline-3-carbaldehyde (B1585622) product. rsc.org The electronic nature of the substituents on the acetanilide ring can influence the reaction yield; electron-donating groups generally facilitate the cyclization and lead to good yields. researchgate.net
Targeted Synthesis of 7-Chloroquinoline-3-carbaldehyde
The synthesis of the specific target, 7-chloro-substituted 2-chloroquinoline-3-carbaldehyde, relies on the application of the Vilsmeier-Haack reaction to a precisely chosen precursor under optimized conditions.
The primary route for synthesizing 2-chloro-7-chloroquinoline-3-carbaldehyde involves the Vilsmeier-Haack cyclization of N-(3-chlorophenyl)acetamide. researchgate.netchemijournal.comchemijournal.com In a typical procedure, the substituted acetanilide is treated with the Vilsmeier reagent (DMF and POCl₃) and heated to induce cyclization. chemijournal.comchemijournal.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters include the choice of reagents, their molar ratios, temperature, and reaction time.
For the synthesis of 2-chloroquinoline-3-carbaldehydes, reaction temperatures can range from 60°C to 100°C, with reaction times varying from a few hours to over 16 hours, depending on the specific substrate and reagents used. ijsr.netresearchgate.net For instance, one procedure involves heating the reaction mixture at 60°C for 16 hours. ijsr.net Microwave irradiation has also been employed as a non-conventional energy source to accelerate the reaction, offering a greener synthetic approach. innovareacademics.in
A study focused on optimizing the modified Vilsmeier procedure using PCl₅ found that the ideal conditions for reacting acetanilides were a molar ratio of 1 equivalent of acetanilide to 3 equivalents of DMF and 4.5 equivalents of PCl₅. researchgate.net The optimal temperature was determined to be 100°C, with reaction times typically around 4 hours. researchgate.net
| Entry | Substituent (R) on Acetanilide | Resulting Quinoline Product | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | H | 2-Chloroquinoline-3-carbaldehyde | 4 | 70 | 148–150 |
| 2 | 6-CH₃ | 2-Chloro-6-methylquinoline-3-carbaldehyde | 4 | 64 | 121–123 |
| 3 | 7-CH₃ | 2-Chloro-7-methylquinoline-3-carbaldehyde | 4 | 71 | 142–144 |
| 4 | 6-OCH₃ | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 16 | 49 | 142–144 |
| 5 | 7-OCH₃ | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | 4 | 74 | 189–191 |
| 6 | 7-Cl | 2,7-Dichloroquinoline-3-carbaldehyde (B1600441) | 4 | 30 | 156–157 |
Preparation of Functionalized Quinoline Derivatives through Direct Methods
While building the quinoline ring from precursors is a foundational strategy, direct functionalization of the pre-formed quinoline scaffold represents a powerful and atom-economical approach to generating diverse analogs. nih.gov This involves the selective modification of C-H bonds on the quinoline ring. nih.gov
Transition metal catalysis is a key enabler of direct C-H functionalization, allowing for the introduction of a wide variety of functional groups at nearly all positions of the quinoline ring. nih.govrsc.orgacs.org A common strategy involves the use of quinoline N-oxides, which act as directing groups to guide the functionalization to specific positions, such as C2 or C8, under milder conditions. nih.govresearchgate.netmdpi.com These methods provide regioselective access to libraries of quinoline-containing compounds that would be difficult to obtain through classical synthesis. nih.gov
Furthermore, compounds like 2,7-dichloroquinoline-3-carbaldehyde are themselves versatile building blocks for further functionalization. The aldehyde group at the C3 position can readily undergo condensation reactions to form hydrazones or Schiff bases. nih.govmdpi.com The chlorine atom at the C2 position is susceptible to nucleophilic substitution, enabling the introduction of various moieties such as triazoles, benzotriazoles, or amines, thereby creating a diverse range of functionalized quinoline derivatives. nih.govmdpi.com
Generation of Mixed Lithium-Magnesium Intermediates for Functionalization
A robust method for the functionalization of 7-chloroquinolines involves the generation of mixed lithium-magnesium intermediates through magnesiation. acs.orgnih.gov This approach allows for the regioselective introduction of various functional groups onto the quinoline core under mild conditions. acs.org The process typically involves a deprotonation step using a kinetically active mixed-metal base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), to create a magnesiated intermediate. acs.orgdurham.ac.uk This intermediate is then quenched with a suitable electrophile to yield the desired functionalized product. acs.org
The use of mixed lithium-magnesium complexes like R₂NMgCl·LiCl offers high kinetic activity, enabling the efficient conversion of polyfunctional aromatic and heteroaromatic substrates into their corresponding magnesiated derivatives with high regioselectivity. acs.org This strategy has been successfully applied to 7-chloroquinoline, where magnesiation can be directed to either the C4 or C8 positions, followed by reaction with various electrophiles. researchgate.net
For the synthesis of quinoline aldehydes, dimethylformamide (DMF) is a common electrophile. For instance, the synthesis of 7-chloroquinoline-4-carbaldehyde was achieved by reacting the C4-magnesiated intermediate of 7-chloroquinoline with DMF. durham.ac.uk An initial attempt using 1.1 equivalents of DMF resulted in a low yield (18%), but increasing the excess of DMF to 3 equivalents and allowing the reaction to proceed overnight significantly improved the isolated yield to 77%. durham.ac.uk This highlights the importance of reaction conditions in optimizing the synthesis of these aldehydes.
The versatility of this method is demonstrated by the wide range of electrophiles that can be employed, leading to a library of functionalized quinolines. acs.org Besides aldehydes, this strategy has been used to introduce carbinol groups, which have shown interesting antiproliferative properties. acs.orgdurham.ac.uk
| Starting Material | Reagent | Electrophile | Product | Yield (%) |
| 7-Chloroquinoline | TMPMgCl·LiCl | Dimethylformamide (DMF) | 7-Chloroquinoline-4-carbaldehyde | 77% durham.ac.uk |
| 7-Chloroquinoline | TMPMgCl·LiCl | Cyclohexanone | 1-(7-Chloroquinolin-4-yl)cyclohexan-1-ol | 51% durham.ac.uk |
| 7-Chloroquinoline | TMPMgCl·LiCl | trans-Cinnamaldehyde | (E)-1-(7-Chloroquinolin-4-yl)-3-phenylprop-2-en-1-ol | 92% durham.ac.uk |
Continuous Flow Synthesis Approaches
Continuous flow chemistry has become a powerful technique in organic synthesis, offering benefits such as enhanced safety, scalability, and process control compared to traditional batch methods. ucd.ienih.gov This technology is particularly advantageous for reactions involving hazardous reagents, unstable intermediates, or requiring precise control over parameters like temperature and residence time. ucd.ienih.gov The synthesis of quinolines and their derivatives has been a significant area of application for continuous flow methodologies. ucd.ievapourtec.comresearchgate.net
While a direct continuous flow synthesis of this compound is not extensively detailed, the principles have been applied to the synthesis of various quinoline analogs and key intermediates. researchgate.netsemanticscholar.org For example, a continuous photochemical process has been developed for producing a range of quinoline products through an alkene isomerization and cyclocondensation cascade, demonstrating high yields and throughputs greater than one gram per hour. ucd.ieresearchgate.net Another approach involves the synthesis of 2-methylquinoline compounds from nitroarenes using a heterogeneous catalyst in a continuous hydrogen transfer reaction. rsc.org
The functionalization of 7-chloroquinolines using mixed lithium-magnesium reagents has also been adapted to continuous flow conditions. acs.orgnih.gov This allows for the safe and scalable generation of the organometallic intermediates, which can then be reacted with electrophiles in a continuous stream. durham.ac.uk The precise control of residence time in microflow setups is crucial for selectivity, as demonstrated in the lithiation of other aromatic systems where undesired side reactions are prevented. nih.gov
A high-yielding, multigram-scale continuous synthesis of the antimalarial drug hydroxychloroquine, which is based on a 7-chloroquinoline scaffold, has been reported. researchgate.netsemanticscholar.org This process utilizes a combination of packed bed reactors and continuous stirred tank reactors, showcasing the potential of flow chemistry for the industrial production of quinoline-based active pharmaceutical ingredients (APIs). researchgate.netbeilstein-journals.org These established flow methodologies for synthesizing and functionalizing the 7-chloroquinoline core provide a strong foundation for the development of a continuous process for this compound.
| Synthesis Type | Key Features | Substrate/Product Example | Reference |
| Photochemical Cascade | Tandem alkene isomerization and cyclocondensation; High-power LED. | Substituted Quinolines | ucd.ieresearchgate.net |
| Hydrogen Transfer Reaction | Heterogeneous Ru-Fe/γ-Al₂O₃ catalyst; Green solvents. | 2-Methylquinolines | rsc.org |
| Functionalization | Magnesiation using mixed Li-Mg reagents. | Functionalized 7-Chloroquinolines | acs.orgdurham.ac.uk |
| API Synthesis | Packed bed and continuous stirred tank reactors; High yield. | Hydroxychloroquine | researchgate.netsemanticscholar.org |
Chemical Reactivity and Transformations of 7 Chloroquinoline 3 Carbaldehyde
Reactions Involving the Aldehyde Functional Group at C3
The aldehyde group is a key site for a variety of chemical reactions, including condensations, oxidations, and reductions.
Condensation Reactions (e.g., Schiff Base Formation, Hydrazide Formation)
The aldehyde functionality of 7-chloroquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. rsc.orgekb.eg These reactions are fundamental in constructing larger, more complex molecular architectures.
Schiff bases are synthesized by the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with various amines. For instance, the reaction with substituted anilines in acetone (B3395972) yields the corresponding N-(substituted-phenyl)methanimine derivatives. rsc.org Similarly, condensation with phenyl hydrazine (B178648) can produce Schiff bases, and this process can be catalyzed to improve reaction times and yields. rsc.org The formation of Schiff bases is a reversible reaction between a primary amine and a carbonyl compound. nih.gov
Hydrazide formation is another important condensation reaction. For example, 2-chloroquinoline-3-carbaldehyde can react with cyanoacetic acid hydrazide in refluxing ethanol (B145695) to produce the corresponding acetohydrazide. rsc.org These hydrazide derivatives can serve as ligands for the preparation of metal complexes. rsc.org The reaction of quinoline-3-carbohydrazide (B3054276) with various aldehydes, such as 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde, also leads to the formation of Schiff base ligands. mdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571) | Substituted anilines | Schiff Base | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff Base | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate (B1144303) | Hydrazone | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Cyanoacetic acid hydrazide | Acetohydrazide | rsc.org |
| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Schiff Base Ligand | mdpi.com |
Oxidation Reactions (e.g., to Quinoline-3-carboxylic acids)
The aldehyde group of this compound and its analogs can be oxidized to the corresponding carboxylic acid. For instance, heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine results in the formation of the respective esters. rsc.org In this reaction, iodine acts as an oxidizing agent, converting the aldehyde to a carboxylic acid, which then undergoes esterification with methanol. rsc.org Subsequent hydrolysis of the ester in an acidic medium can yield the carboxylic acid. rsc.org
Reduction Reactions (e.g., to Quinoline-3-ols or Alcohols)
The aldehyde group can be reduced to a primary alcohol. A common reducing agent for this transformation is sodium borohydride (B1222165). For example, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride in methanol yields the corresponding alcohol. rsc.org
Reactions with Activated Methylene (B1212753) Compounds
This compound and its analogs react with compounds containing an active methylene group. ekb.egrsc.org These reactions often lead to the formation of fused heterocyclic systems. rsc.org For example, Knoevenagel condensation between 2-substituted-quinoline-3-carboxaldehyde and active methylene compounds can produce α,β-unsaturated carbonyl compounds. researchgate.net This reactivity is valuable for synthesizing a variety of complex quinoline (B57606) derivatives. researchgate.net
Reactions Involving the Chlorine Atom (at C7 and C2 in Analogs)
The chlorine atom on the quinoline ring, particularly at the C7 position, is susceptible to nucleophilic substitution.
Nucleophilic Substitution Reactions (e.g., with alcohols, amines, thiols)
The chlorine atom at the C7 position of the quinoline ring can be displaced by various nucleophiles. This susceptibility to nucleophilic aromatic substitution is a key feature of its chemical reactivity. nih.gov For example, 7-chloroquinolines can react with thioureas to yield 7-thiourea derivatives. nih.gov
In analogs such as 2-chloroquinoline-3-carbaldehyde, the chlorine at the C2 position is also reactive. It can be substituted by nucleophiles like thiomorpholine (B91149) in the presence of a base like potassium carbonate. rsc.org Furthermore, heating 2-chloro-3-formylquinolines with sodium alkoxides or aryloxides leads to nucleophilic substitution of the chlorine atom. rsc.org
| Reactant | Nucleophile | Product Type | Reference |
| 7-Chloroquinoline (B30040) | Thiourea | 7-Thiourea derivative | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | 2-Thiomorpholino-quinoline-3-carbaldehyde | rsc.org |
| 2-Chloro-3-formylquinolines | Sodium alkoxides/aryloxides | 2-Alkoxy/Aryloxy-quinoline-3-carboxylates | rsc.org |
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The selective reactivity of the halogen substituents on the this compound core makes it a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the 2-position and the halogen at the 7-position exhibit different reactivities, allowing for sequential and site-selective functionalization.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the case of dihalogenated quinolines, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, palladium-catalyzed coupling with arylboronic acids proceeds with high selectivity, leading to the substitution of the bromo groups while leaving the chloro group intact. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. For instance, the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with phenylboronic acid in the presence of a palladium catalyst like PdCl2(PPh3)2 and a base such as K2CO3 results in the formation of 4-chloro-6,8-diphenylquinoline-3-carbaldehyde. nih.gov
While palladium catalysts are commonly used, nickel-based catalysts have also proven effective for the cross-coupling of aryl carbamates and sulfamates, which are derivatives of phenols. nih.gov These reactions offer an alternative to using aryl halides and can tolerate a wide range of functional groups. nih.govnih.gov For example, nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids provides a route to biaryls in good yields. nih.gov This methodology has been extended to heterocyclic sulfamates, highlighting its versatility. nih.gov
The general conditions for Suzuki-Miyaura reactions involving halogenated quinolines typically involve a palladium or nickel catalyst, a phosphine (B1218219) ligand, a base, and a solvent system such as aqueous dioxane. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions can influence the efficiency and selectivity of the coupling process.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl2(PPh3)2, PCy3, K2CO3 | 4-Chloro-6,8-diphenylquinoline-3-carbaldehyde | nih.gov |
| Aryl Sulfamate | Arylboronic Acid | NiCl2(PCy3)2 | Biaryl | nih.gov |
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
This compound is a key building block for the synthesis of a variety of fused heterocyclic systems due to the reactivity of both its aldehyde and chloro functionalities. rsc.orgrsc.org These reactions often proceed through an initial condensation or substitution step followed by an intramolecular cyclization, leading to the formation of new rings fused to the quinoline core. rsc.org
Synthesis of Binary and Fused Quinoline-Core Heterocyclic Systems
The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form Schiff bases and α,β-unsaturated ketones, respectively. These intermediates can then undergo intramolecular cyclization to yield fused heterocyclic systems.
For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid results in the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.orgnih.gov The reaction proceeds through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl. rsc.orgnih.gov
Similarly, reaction with hydrazine hydrate produces 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with aldehydes to form hydrazono-quinolines. nih.gov These compounds can then be cyclized to generate fused pyrazole (B372694) systems. nih.gov
Formation of Polyheterocycles (e.g., Pyranoquinolines, Thienoquinolines, Pyrazoloquinolines)
The versatility of this compound extends to the synthesis of a wide array of polyheterocyclic systems, including pyranoquinolines, thienoquinolines, and pyrazoloquinolines.
Pyranoquinolines: Pyrano[3,2-c]quinoline derivatives can be synthesized from 2-chloroquinoline-3-carbaldehyde. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with various substituted phenols yields 2-phenoxyquinoline-3-carbaldehydes, which can be further elaborated. researchgate.net One-pot, three-component reactions of 2-chloroquinoline-3-carbaldehydes, a cyclic active methylene compound, and another component under the influence of a catalyst like L-proline can lead to the formation of pyrano[2,3-b]quinoline derivatives. researchgate.net
Thienoquinolines: The synthesis of thieno[2,3-b]quinolines can be achieved through multi-component reactions. For example, a domino reaction involving 2-mercaptoquinoline-3-carbaldehyde (B6611392) (derived from 2-chloroquinoline-3-carbaldehyde) and other reagents can lead to the formation of the thiochromeno[2,3-b]quinoline core. rsc.org Another approach involves the reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile (B47326) and thiophenol, catalyzed by L-proline, to produce 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile. nih.gov
Pyrazoloquinolines: Pyrazolo[3,4-b]quinolines are readily accessible from this compound. One common method involves the conversion of the aldehyde to a nitrile, followed by cycloaddition with hydrazine hydrate to form the pyrazolo[3,4-b]quinolin-3-amine. rsc.orgnih.gov Alternatively, condensation of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine (B124118) can yield a Schiff base, which upon intramolecular cyclization, forms the corresponding 1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov A two-step synthesis involving the reaction of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) with hydrazine monohydrate followed by alkylation has also been reported for the synthesis of pyrazoloquinoline derivatives. researchgate.net
Table 2: Examples of Fused Heterocyclic Systems from this compound
| Heterocyclic System | Synthetic Approach | Reactants | Reference |
| Pyrrolo[3,4-b]quinolinone | Condensation and intramolecular cyclization | Formamide, formic acid | rsc.orgnih.gov |
| Pyrano[3,2-c]quinoline | Substitution and further elaboration | Substituted phenols | researchgate.net |
| Thieno[2,3-b]quinoline | Multi-component domino reaction | 2-Mercaptoquinoline-3-carbaldehyde, citral | rsc.org |
| Pyrazolo[3,4-b]quinoline | Nitrile formation and cycloaddition | Hydrazine hydrate | rsc.orgnih.gov |
Other Significant Chemical Transformations
Beyond the well-established cross-coupling and cyclization reactions, this compound participates in other significant chemical transformations, including functional group interconversions and multicomponent reactions, further highlighting its role as a versatile synthetic intermediate.
Functional Group Interconversions Beyond Aldehyde and Halogen (e.g., nitriles, amides)
The aldehyde and chloro functionalities of this compound can be readily converted into other important functional groups, expanding its synthetic utility.
Nitriles: The aldehyde group can be transformed into a nitrile group (a carbon triple-bonded to a nitrogen). For instance, treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) yields 2-chloroquinoline-3-carbonitrile. nih.gov Another method involves the dehydration of the corresponding oxime, which is formed by reacting the aldehyde with hydroxylamine (B1172632). vanderbilt.edu
Amides: The aldehyde can also be a precursor to amides. One route involves the initial conversion of the aldehyde to a hydrazone by reacting it with hydrazine hydrate. This hydrazone can then be condensed with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) to afford the corresponding amides. nih.gov Direct amidation of carboxylic acids using trimethylaluminum (B3029685) has also been reported as a general method. organic-chemistry.org
These functional group interconversions provide access to a broader range of quinoline-based derivatives with potential applications in various fields.
Domino and Multicomponent Reactions
This compound is an excellent substrate for domino and multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single synthetic operation. researchgate.net These reactions are highly atom-economical and often lead to the formation of diverse heterocyclic scaffolds.
A notable example is the Ugi four-component reaction (Ugi-4CR). A one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehydes, 2-aminophenol, various acids, and isocyanides in refluxing methanol leads to the synthesis of benzo nih.govrsc.orgrsc.orgresearchgate.netoxazepino[7,6-b]quinolines in good yields. nih.gov
Another example is the synthesis of pyrimido[4,5-b]quinolone derivatives through a three-component reaction of 2-chloroquinoline-3-carboxaldehydes, 2-aminobenzimidazole, and malononitrile in the presence of a base like potassium carbonate in DMF. researchgate.net Similarly, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde and diverse cyclic active methylenes has been developed for the construction of highly substituted quinoline scaffolds under mild conditions. researchgate.net These domino and multicomponent strategies offer a powerful and efficient approach to generate libraries of complex quinoline-based heterocycles.
Structural Modifications and Derivative Synthesis for Biological Evaluation
Design Principles for 7-Chloroquinoline-3-carbaldehyde Derivatives
The design of novel this compound derivatives is guided by established structure-activity relationships and the desire to explore new chemical space. Key strategies involve the targeted placement of substituents on the quinoline (B57606) ring and the chemical transformation of the aldehyde functional group.
The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring system.
C2-Oxygenation: The chlorine atom at the C2 position of 2-chloroquinoline-3-carbaldehyde (B1585622) is a versatile handle for introducing oxygen-containing functionalities. For instance, reaction with acetic acid can yield the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehydes. nih.gov This transformation is significant as the resulting quinolone structure is a key pharmacophore in many antibacterial agents. researchgate.net
C6/C8 Halogens and Other Groups: The introduction of halogens, such as bromine, at the C6 or C8 positions can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity. For example, 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717) serves as a precursor for derivatives with cytotoxic effects against cancer cell lines. The synthesis of such compounds often starts from appropriately substituted anilines, which undergo cyclization and formylation. Furthermore, the incorporation of other substituents like methyl groups at the C8 position has been explored. rsc.org
The aldehyde group at the C3 position is a reactive site that allows for a wide array of chemical modifications, leading to diverse classes of derivatives.
Nitriles: The carbaldehyde can be converted to a nitrile group (cyanoquinoline) through reaction with reagents like hydroxylamine (B1172632) hydrochloride followed by dehydration. rsc.org This transformation alters the electronic and steric properties of the C3 substituent and provides a gateway to other functionalities, such as amines via reduction. rsc.org
Amides: Amide derivatives can be synthesized from the corresponding carboxylic acids, which are in turn accessible through oxidation of the carbaldehyde. The amide functionality can introduce hydrogen bonding capabilities, which are often crucial for biological interactions. mdpi.com
Hydrazones: Condensation of the C3-carbaldehyde with various hydrazine (B178648) derivatives readily forms hydrazones. This class of compounds has been extensively investigated for its broad spectrum of biological activities, including anticancer and antimicrobial properties. mdpi.com The diversity of available hydrazines allows for the creation of large libraries of derivatives with varied substituents.
Styryl Derivatives: Wittig reactions of quinoline-3-carbaldehydes can produce styryl derivatives, which are of interest for their photophysical properties and potential applications as imaging probes. nih.govmdpi.com
Synthesis of Specific Derivative Classes
The principles outlined above have been applied to synthesize various classes of this compound derivatives, each with its unique synthetic pathway and potential biological profile.
The synthesis of hydrazone derivatives typically involves the direct condensation of this compound or its substituted analogs with a suitable hydrazine or hydrazide. nih.govmdpi.com
For example, the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov This intermediate can then be further reacted with various aldehydes or ketones to form more complex hydrazono-quinolines. nih.gov The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol (B145695). nih.gov The use of a catalyst, such as a few drops of acetic acid, can improve reaction yields and reduce reaction times. nih.govmdpi.com
A variety of hydrazides can be employed, leading to acylhydrazones. For instance, the condensation of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde with different hydrazides in the presence of acetic acid in dichloromethane (B109758) yields the corresponding N'-acylhydrazones. mdpi.com
Schiff bases are another important class of derivatives formed from the C3-carbaldehyde. These are synthesized through the condensation of the aldehyde with primary amines.
The reaction of 2-chloroquinoline-3-carbaldehyde derivatives with various anilines in a solvent like acetone (B3395972) can produce a range of Schiff bases. rsc.org For instance, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) reacts with substituted anilines to form the corresponding N-phenylmethanimine derivatives. rsc.org Similarly, condensation with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide in a mixture of ethanol and DMF results in the formation of Schiff bases with a benzimidazole (B57391) moiety. tandfonline.comtandfonline.com The choice of solvent can be critical to ensure the solubility of the reactants and facilitate the reaction. tandfonline.com
The aldehyde functionality can be oxidized to a carboxylic acid, which can then be converted to an ester.
Heating 2-chloro-3-formylquinolines with iodine in methanol (B129727) containing potassium carbonate can directly yield the corresponding methyl esters. rsc.org The iodine acts as an oxidizing agent for the aldehyde group, and the resulting carboxylic acid is subsequently esterified in the methanolic solution. rsc.org These ester derivatives can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acids. rsc.org For example, refluxing the esters with sodium alkoxides or aryloxides followed by acidic workup yields the carboxylic acid derivatives. rsc.org These carboxylic acids are valuable intermediates for the synthesis of amides and other derivatives. researchgate.net
Click Chemistry Derived Analogs
Click chemistry, a concept introduced by K. B. Sharpless in 2001, emphasizes efficient, modular, and high-yielding reactions that are simple to perform and generate minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, widely used to synthesize 1,2,3-triazoles. organic-chemistry.org This methodology has been successfully applied to the quinoline scaffold to generate novel hybrid molecules with potential biological activities.
While direct click chemistry applications starting from this compound are not extensively documented, the synthesis of related quinoline-triazole hybrids showcases the feasibility of this approach. For instance, a series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety have been synthesized via CuAAC, demonstrating potent antimicrobial and antifungal activities. nih.gov
A notable example involves the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde from 2-chloroquinoline-3-carbaldehyde. In this process, the chloro group at the C-2 position is displaced by 1,2,4-triazole (B32235) in the presence of a base. mdpi.com The resulting triazole-substituted quinoline-3-carbaldehyde can then undergo further reactions, such as condensation with hydrazines, to yield quinoline-hydrazone derivatives bearing a triazole moiety. mdpi.com These hybrids have been evaluated for their cytotoxic properties. mdpi.com
The general strategy for creating such hybrids involves the covalent linking of a quinoline core with another pharmacophore, such as benzimidazole, through a 1,4-disubstituted 1,2,3-triazole linker, which is readily formed via the CuAAC reaction. nih.gov These quinoline-benzimidazole hybrids have been investigated for their antiproliferative activity against various cancer cell lines. nih.gov
Table 1: Examples of Click Chemistry Derived Quinoline Analogs
| Starting Material | Reagents and Conditions | Product | Biological Evaluation | Reference |
| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-Triazole, K₂CO₃, DMF, 40°C | 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde | Precursor for cytotoxic hydrazones | mdpi.com |
| Chloroquinoline derivative | Terminal alkyne, Sodium azide, Copper catalyst | 1,2,3-Triazole-based polyaromatic compounds | Antimicrobial, Antifungal | nih.gov |
| Quinoline-alkyne | Benzimidazole-azide, Copper catalyst | Quinoline-benzimidazole hybrids with a 1,2,3-triazole linker | Antiproliferative | nih.gov |
Bi- and Tri-heterocyclic Systems Incorporating the 7-Chloroquinoline (B30040) Scaffold
The aldehyde functionality at the C-3 position of the 7-chloroquinoline scaffold serves as a versatile handle for the construction of fused and linked bi- and tri-heterocyclic systems. These complex molecules are of significant interest in medicinal chemistry due to their potential to interact with multiple biological targets.
A common strategy involves the condensation of the aldehyde group with various nucleophiles to form an intermediate, which then undergoes intramolecular cyclization. For example, 2-chloroquinoline-3-carbaldehyde has been extensively used as a building block for a variety of heterocyclic systems. researchgate.net Its reactions with active methylene (B1212753) compounds, amidines, and other bifunctional reagents have led to the synthesis of pyrimidines, quinazolines, and other fused systems. researchgate.net
Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. The reaction of 2-chloroquinoline-3-carbaldehydes with urea (B33335) and ethyl acetoacetate (B1235776) or 5,5-dimethylcyclohexane-1,3-dione (B117516) in the presence of a catalyst has been shown to produce tetrahydropyrimidine-5-carboxylates and tetrahydro-quinazoline-2,5(1H,3H)-diones, respectively. researchgate.net
Furthermore, the aldehyde group can participate in cycloaddition reactions. For instance, reaction with hydrazine hydrate yields a hydrazone, which can then be used to construct pyrazolo[3,4-b]quinoline derivatives. researchgate.net These derivatives can be further functionalized to create more complex tri-heterocyclic systems. researchgate.net
The synthesis of chromeno[3,4-c]quinolines has been achieved through the reaction of 4-chloroquinoline-3-carbaldehydes with anilines. nih.gov This reaction proceeds via the formation of an imine intermediate followed by an intramolecular cyclization. nih.gov
Table 2: Synthesis of Bi- and Tri-heterocyclic Systems from Quinoline-3-carbaldehydes
| Starting Material | Reagents and Conditions | Product Type | Biological Evaluation | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Urea, Ethyl acetoacetate, Catalyst | Tetrahydropyrimidine-5-carboxylate | Not specified | researchgate.net |
| 2-Chloroquinoline-3-carbaldehyde | Urea, 5,5-Dimethylcyclohexane-1,3-dione, Catalyst | Tetrahydro-quinazoline-2,5(1H,3H)-dione | Not specified | researchgate.net |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | Precursor for further synthesis | researchgate.net |
| 4-Chloroquinoline-3-carbaldehyde | Anilines | Chromeno[3,4-c]quinoline | Not specified | nih.gov |
Biological Activities and Mechanistic Investigations of 7 Chloroquinoline 3 Carbaldehyde Derivatives
Antimicrobial Activity Studies
Derivatives of 7-chloroquinoline-3-carbaldehyde have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. These compounds have been extensively evaluated against various bacteria, fungi, and parasites.
A significant body of research has been dedicated to evaluating the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria.
A series of novel 7-chloroquinoline (B30040) derivatives were synthesized from 2,7-dichloroquinoline-3-carbaldehyde (B1600441) and screened for their antibacterial activity. proquest.com Notably, compound 6 (2,7-dichloroquinoline-3-carboxamide) and compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) demonstrated good activity against Escherichia coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. proquest.com Furthermore, compound 5 (2,7-dichloroquinoline-3-carbonitrile) was effective against Staphylococcus aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 ± 0.03 mm, while compound 7 (7-chloro-2-methoxyquinoline-3-carbaldehyde) showed good activity against Streptococcus pyogenes with an inhibition zone of 11.00 ± 0.02 mm. proquest.com
Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have also been a focus of antibacterial research. tandfonline.com A series of these compounds, incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide, exhibited moderate activity against Escherichia coli and Staphylococcus aureus. tandfonline.com Another study highlighted a bromo derivative (28d ) that showed the highest antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. nih.gov
The hybridization of the quinoline (B57606) core with other pharmacophores has yielded potent antibacterial agents. For instance, quinoline-thiazole derivatives have been investigated, with compound 4g being four times more effective than chloramphenicol (B1208) against two different strains of E. coli. acs.org Similarly, compounds 4g , 4m , and 4n showed significant activity against S. aureus. acs.org In another study, chloroquinolinyl-pyrazolyl-pyridines were synthesized, and compound 130e displayed the highest inhibition against E. coli at a minimum inhibitory concentration (MIC) of 12.5 μg/ml. nih.gov
However, not all derivatives have shown broad-spectrum activity. For example, a series of 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones (136a–e ) were found to have no antibacterial activity against Salmonella typhi, E. coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov
Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Inhibition Zone/MIC |
|---|---|---|
| Compound 6 (2,7-dichloroquinoline-3-carboxamide) | Escherichia coli | 11.00 ± 0.04 mm |
| Compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) | Escherichia coli | 12.00 ± 0.00 mm |
| Compound 5 (2,7-dichloroquinoline-3-carbonitrile) | Staphylococcus aureus, Pseudomonas aeruginosa | 11.00 ± 0.03 mm |
| Compound 7 (7-chloro-2-methoxyquinoline-3-carbaldehyde) | Streptococcus pyogenes | 11.00 ± 0.02 mm |
| Schiff bases with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Escherichia coli, Staphylococcus aureus | Moderate activity |
| Bromo derivative 28d | Escherichia coli, Staphylococcus aureus, Bacillus spizizenii | Highest activity in its series |
| Quinoline-thiazole 4g | E. coli (ATCC 35218; ATCC 25922) | MIC: 7.81; 3.91 μg/mL |
| Chloroquinolinyl-pyrazolyl-pyridine 130e | E. coli | MIC: 12.5 μg/ml |
The antifungal potential of this compound derivatives has been explored against various fungal pathogens, revealing promising candidates for the development of new antifungal therapies.
Schiff bases derived from 2-chloroquinoline-3-carbaldehyde and its derivatives, when combined with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide, displayed moderate activity against Candida albicans. tandfonline.com Another study reported that a specific bromo derivative (28d ) exhibited the highest antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. nih.gov
In contrast, some derivatives have shown limited or no antifungal activity. For example, a series of Schiff bases (51a–j ) derived from the condensation of quinolones with 2-oxo-2H-chromene-3-carbohydrazide had no antifungal activity against A. Niger and A. Clavatus. nih.gov Similarly, 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones (136a–e ) were inactive against Aspergillus niger. nih.gov However, these same compounds did show good activity against Penicillium chrysogenum, and some were active against Fusarium moniliforme and Aspergillus flavus. nih.gov
Further research into quinoline derivatives demonstrated selective antifungal action. nih.gov Compounds 2 and 3 were active against yeast strains with MIC ranges of 25–50 μg/mL, while compound 5 was effective against filamentous fungi with an MIC range of 12.5–25 μg/mL. nih.gov
Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity/MIC |
|---|---|---|
| Schiff bases with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Candida albicans | Moderate activity |
| Bromo derivative 28d | Aspergillus Niger, Aspergillus Brasiliensis, Curvularia Lunata | Highest activity in its series |
| Schiff bases 51a–j | A. Niger, A. Clavatus | No activity |
| Thiazolidinones 136a–e | Aspergillus niger | No activity |
| Thiazolidinones 136a–e | Penicillium chrysogenum | Good activity |
| Quinoline derivative 2 | Yeast strains | MIC: 25–50 μg/mL |
| Quinoline derivative 3 | Yeast strains | MIC: 25–50 μg/mL |
| Quinoline derivative 5 | Filamentous fungi | MIC: 12.5–25 μg/mL |
The 7-chloroquinoline core is a well-established pharmacophore in antimalarial drug discovery, most notably in chloroquine. Consequently, numerous derivatives of this compound have been synthesized and evaluated for their efficacy against Plasmodium falciparum and other malaria-causing parasites, with many showing significant promise.
A series of 7-chloroquinoline derivatives were synthesized and tested for their in vitro antimalarial activity. researchgate.net Compounds 3a and 3b were found to be more active than the standard drug rifampicin (B610482) against M. tuberculosis H37Rv, and compound 3a was also more active against a P. falciparum strain compared to quinine. researchgate.net Furthermore, compounds 3b and 3c demonstrated excellent activity comparable to quinine. researchgate.net
Hybrid molecules incorporating the 7-chloroquinoline scaffold have also shown potent antimalarial activity. nih.gov One study designed a series of 15 molecules by combining the pharmacophoric groups of 7-chloroquinoline and arylsulfonamide. nih.gov Another approach involved the click synthesis of new 7-chloroquinoline derivatives under ultrasound irradiation, resulting in six compounds with high antimalarial activity (IC50 < 50 μM), with compound 9 being the most active. researchgate.net
Research into 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives revealed that all possessed antimalarial activity. wits.ac.zacore.ac.uk The most active derivatives, CQPA-26 and CQPPM-9 , displayed IC50 values of 1.29 µM and 1.42 µM, respectively. wits.ac.zacore.ac.uk These compounds demonstrated schizonticidal activity similar to quinine. wits.ac.zacore.ac.uk
Derivatives of 7-chloroquinoline have emerged as a promising class of compounds in the search for new antitubercular agents, showing activity against drug-susceptible and, in some cases, drug-resistant strains of Mycobacterium tuberculosis.
A series of newly synthesized 7-chloroquinoline derivatives were tested for their in vitro antitubercular activity, with compounds 3a and 3b showing higher potency than the standard drug rifampicin against the H37Rv strain of M. tuberculosis. researchgate.net The development of new drugs with novel mechanisms of action is crucial to combat drug-resistant tuberculosis. nih.gov To this end, a series of compounds were synthesized by combining quinoline or isoquinoline (B145761) and thiosemicarbazide (B42300) pharmacophores, with compound 5 showing remarkable antimycobacterial activity with a MIC of 2 μg/ml. nih.gov
Furthermore, 2,3-dihydroquinazolin-4(1H)-one derivatives have been screened for their antitubercular activity. nih.gov Compounds 3l and 3m , which feature a di-substituted aryl moiety with halogens, exhibited a MIC of 2 µg/mL against the MTB strain H37Rv. nih.gov Compound 3k , with an imidazole (B134444) ring, also showed significant activity against both susceptible and multidrug-resistant strains. nih.gov In another study, carboxyquinoline-triazole compounds were synthesized and tested, with derivative 5n emerging as the most potent against M. tuberculosis with a MIC value of 12.5 μg/mL. frontiersin.org
Quinoline derivatives have been investigated as potential therapeutic agents against various species of Leishmania, the protozoan parasites responsible for leishmaniasis.
A 7-chloroquinoline derivative, Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline), demonstrated significant in vitro activity against Leishmania amazonensis amastigotes. scielo.br In vivo studies in mice infected with L. amazonensis showed that Hydraqui treatment led to a 48.3% reduction in lesion size and a 93.8% reduction in parasite load. scielo.br
Another study focused on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives and their effect on Leishmania mexicana. nih.gov Compounds 4b , 4c , and 4e showed a potential leishmanicidal effect against promastigotes, with IC50 values below 10 µM. nih.gov These compounds were found to induce the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov
Anticancer and Antitumor Research
The 7-chloroquinoline scaffold has also been a focal point in the development of novel anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines, with several compounds demonstrating significant antitumor activity.
Hydrazone derivatives of 7-chloroquinoline have shown considerable promise in this area. nih.gov A study of new hydrazones with quinoline and other heterocyclic moieties found that 7-chloroquinolinehydrazones were the most active, exhibiting good cytotoxic activity with submicromolar GI50 values across a broad panel of cancer cell lines from nine different tumor types. nih.govnih.gov
The introduction of a 1,2,4-triazole (B32235) or benzotriazole (B28993) moiety to quinoline-3-carbaldehyde hydrazones has also been explored. mdpi.com In a series of these compounds, the 2-(pyridin-2-yl)hydrazone 5e was found to be the most potent, with IC50 values ranging from 1.23 to 1.49 µM in three human cancer cell lines. mdpi.com
Furthermore, the click synthesis of new 7-chloroquinoline derivatives has yielded compounds with notable antitumor activity. researchgate.net These derivatives were screened against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. researchgate.net Compound 9 exhibited the highest activity against all cell lines and showed particular selectivity towards MCF-7 cells. researchgate.net Derivatives 3 , 6 , and 9 had a more pronounced antitumor effect on HCT-116 cells. researchgate.net
Cytotoxic Activity against Human Cancer Cell Lines (e.g., MCF-7, HCT-116, Hela)
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Studies have particularly focused on their efficacy against breast cancer (MCF-7), colorectal carcinoma (HCT-116), and cervical carcinoma (HeLa).
New hybrids of Morita-Baylis-Hillman adducts (MBHA) and 7-chloroquinoline have shown significant antiproliferative activity. researchgate.netscielo.br The cytotoxic potential of these hybrids was evaluated against MCF-7 and HCT-116 cell lines, among others. scielo.br Certain adducts, especially those with a nitro group in the ortho position, displayed expressive cytotoxic potential with a 50% inhibitory concentration (IC50) of 4.60 µmol L-1. researchgate.netscielo.br The inclusion of the 7-chloroquinoline moiety in the molecular structure was found to enhance the cytotoxic effect. researchgate.netscielo.br
Specifically, synthesized 7-chloroquinoline derivatives have been screened for their antitumor activity against MCF-7, HCT-116, and HeLa cancer cell lines. researchgate.net Research has indicated that certain derivatives exhibit a pronounced antitumor effect on HCT-116 cells. researchgate.net Furthermore, some derivatives showed the highest activity on all tested cell lines, with a particular selectivity toward MCF-7 cells. researchgate.net
The table below summarizes the cytotoxic activity of selected 7-chloroquinoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| MBHA/7-chloroquinoline hybrid (ortho-nitro) | Multiple | 4.60 | researchgate.netscielo.br |
| 7-chloroquinoline derivative 9 | MCF-7 | Not specified, but showed highest activity and selectivity | researchgate.net |
| 7-chloroquinoline derivative 3 | HCT-116 | Not specified, but showed more pronounced effect | researchgate.net |
| 7-chloroquinoline derivative 6 | HCT-116 | Not specified, but showed more pronounced effect | researchgate.net |
| 7-chloroquinoline derivative 9 | HCT-116 | Not specified, but showed more pronounced effect | researchgate.net |
| 7-chloroquinoline derivative 9 | HeLa | Not specified, but showed highest activity | researchgate.net |
Structure-Activity Relationships (SAR) in Antitumor Agents
The antitumor activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies have provided valuable insights for designing more potent anticancer agents.
For a series of new quinoline derivatives, preliminary SAR analysis revealed several key factors influencing their antiproliferative activity. nih.gov Firstly, the presence of a large and bulky alkoxy substituent at the 7-position of the quinoline ring was identified as a beneficial pharmacophoric group for antiproliferative activity. nih.gov Secondly, amino side chain substituents at the 4-position were found to facilitate the antiproliferative effects of these compounds. nih.gov Finally, the length of the alkylamino side chain moiety was shown to affect the potency, with a chain of two CH2 units being the most favorable. nih.gov
Further studies on quinoline and naphthyridine derivatives have corroborated the importance of specific substitutions. nih.gov It has been observed that an aniline (B41778) group at C-4, a cyano group at C-3, and alkoxy groups at C-7 in the quinoline ring play a crucial role in achieving optimal activity. nih.gov Comparing Morita-Baylis-Hillman adducts with different spacer chains, it was noted that a derivative with a four-carbon spacer exhibited better activity than one with a two-carbon spacer, which is possibly due to greater conformational freedom. scielo.br
Other Pharmacological Activities
Beyond their anticancer properties, this compound and its derivatives have been investigated for a spectrum of other pharmacological effects.
Compounds incorporating the quinoline ring system have been recognized for their antioxidant activities. rsc.org A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed and evaluated for their in vitro antioxidant activities. nih.gov The results indicated that many of these compounds possessed good antioxidant properties, with their IC50 values being lower than the standard value in various assays, including DPPH, ABTS+, superoxide (B77818) anion, and hydroxyl radical scavenging assays. nih.gov In many cases, their radical scavenging activities were found to be superior to that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov
Quinoline derivatives have demonstrated significant anti-inflammatory potential. rsc.org A study on a specific 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative revealed its ability to suppress the expression of inflammatory mediators. tbzmed.ac.ir This compound exhibited the highest inhibitory activity on nitric oxide (NO) production, which was associated with the inhibition of inducible nitric oxide synthase (iNOS) protein expression and decreased gene expression of inflammatory markers. tbzmed.ac.ir The anti-inflammatory action was further confirmed in vivo, where the derivative showed a significant reduction in paw edema in a carrageenan-induced model and a decrease in serum levels of NO and COX-2. tbzmed.ac.ir Other studies have also highlighted the appreciable anti-inflammatory affinities of certain quinoline-carboxylic acid derivatives. nih.gov
The quinoline scaffold is a core component in many compounds exhibiting a wide range of biological activities, including antiviral effects against viruses like HIV. rsc.org While direct studies on the anti-HIV activity of this compound itself are limited, related heterocyclic structures have shown promise. For instance, peptide triazoles, which are heterocyclic compounds, have been identified as potent HIV-1 entry inhibitors. nih.gov These compounds bind to the viral envelope glycoprotein (B1211001) gp120, blocking its interaction with cellular receptors. nih.gov The broad inhibitory profile of such compounds supports the exploration of related structures, including quinoline derivatives, as potential antiviral agents. rsc.orgnih.gov
Derivatives of the quinoline nucleus are known to act as inhibitors of various crucial enzymes. They have been reported as inhibitors of DNA gyrase B, which is a target in Mycobacterium tuberculosis, and DNA topoisomerase inhibitors. rsc.org Structurally novel sets of quinoline derivatives have been developed as potent inhibitors of bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. nih.gov
Furthermore, certain antiviral acridone (B373769) derivatives, which share structural similarities with quinolines, have been shown to inhibit mammalian DNA topoisomerase II. nih.gov These agents act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, which is the mechanism of many clinical topoisomerase II inhibitors. nih.gov This suggests that quinoline-based structures could represent a novel class of topoisomerase II catalytic inhibitors. nih.gov
Anti-quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression, including the production of virulence factors and biofilm formation. nih.gov Disrupting this system is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov Derivatives of 7-chloroquinoline have been investigated as potential QS inhibitors due to their structural similarity to the Pseudomonas aeruginosa quinolone signal (PQS), a key molecule in its QS network. nih.gov
In one study, hybrid compounds combining 4-amino-7-chloroquinoline with halogen-substituted anthranilic acids via a 1,3,4-oxadiazole (B1194373) linker were synthesized and evaluated for their anti-QS properties. nih.gov The activity was first screened using the reporter strain Chromobacterium violaceum, where QS activation leads to the production of the purple pigment violacein. nih.gov The most promising compounds, which showed minimal bactericidal effects, were then tested against P. aeruginosa PAO1 to assess their impact on biofilm formation and the production of the virulence factor pyocyanin (B1662382). nih.gov
The results indicated that several derivatives could significantly inhibit QS-controlled functions. Compound 15 was particularly effective at reducing biofilm formation, while compound 23 showed the most substantial reduction in pyocyanin synthesis. nih.gov These findings highlight the potential of developing 7-chloroquinoline-based scaffolds as anti-virulence agents targeting bacterial communication. nih.gov
Table 1: Anti-quorum Sensing Activity of Selected 7-Chloroquinoline Derivatives against P. aeruginosa PAO1
| Compound | Biofilm Formation Inhibition (%) | Pyocyanin Synthesis Reduction (%) |
|---|---|---|
| 15 | ~50% | >30% |
| 16 | >40% | >50% |
| 19 | >60% | ~40% |
| 23 | ~40% | >70% |
Data sourced from a study on hybrid compounds targeting PQS-dependent quorum sensing. nih.gov
Anticonvulsant and Antinociceptive Properties
The quinoline scaffold is a structural component in various compounds with a wide range of biological activities, including anticonvulsant properties. nih.govrsc.org Furthermore, Schiff bases, which can be readily synthesized from aldehyde precursors like this compound, are a class of compounds that have shown potential as anticonvulsant agents. researchgate.netsrce.hrnih.gov Research on Schiff bases derived from isatin (B1672199) and 1,4-benzodiazepine (B1214927) has demonstrated their activity in established experimental models of epilepsy, such as the maximal electroshock (MES) and subcutaneous metrazole (ScMet) tests. srce.hrresearchgate.net
While direct studies on the anticonvulsant and antinociceptive effects of this compound derivatives are not extensively documented, the known activities of both the parent quinoline nucleus and the Schiff base functional group suggest that such derivatives are viable candidates for investigation in this area. nih.govresearchgate.net The synthesis of Schiff bases from this compound could yield novel compounds with the potential to modulate neuronal pathways involved in seizures and pain perception. rsc.orgresearchgate.net
Mechanistic Studies and Molecular Interactions
This section delves into the molecular-level investigations of how this compound derivatives exert their biological effects, including their identified cellular targets, computational interaction analyses, and their ability to interact with genetic material.
Investigation of Molecular Pathways and Biological Targets
Derivatives of the quinoline core structure have been found to interact with several crucial molecular targets, primarily those involved in DNA replication and maintenance. A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of DNA gyrase and topoisomerase IV. nih.govwikipedia.org These enzymes are essential for managing DNA topology during replication, transcription, and repair; their inhibition leads to catastrophic, bactericidal double-stranded DNA breaks. nih.govwikipedia.org
Studies on novel quinoline derivatives have confirmed their potent inhibitory activity against bacterial DNA gyrase. For example, one derivative demonstrated a significant inhibitory effect on E. coli DNA gyrase with an IC₅₀ value of 3.39 µM. nih.gov In silico and in vitro assays have consistently identified DNA gyrase as a key target for this class of compounds. nih.govacs.org
Beyond bacterial enzymes, recent research has shown that certain quinoline-based analogs can inhibit a range of enzymes that act on DNA in other organisms. biorxiv.org This includes human DNA methyltransferase (DNMT1) and bacterial adenine (B156593) methyltransferases, which are key epigenetic modulators. biorxiv.org The mechanism for this inhibition involves the intercalation of the quinoline compound into the DNA substrate adjacent to the target base, which induces a conformational change in the enzyme, moving its catalytic domain away from the DNA. biorxiv.org Furthermore, some of these derivatives have shown inhibitory activity against enzymes in the base excision repair pathway and against DNA and RNA polymerases. biorxiv.org In human cancer cells, one such quinoline derivative was found to provoke a DNA damage response through the activation of the p53 tumor suppressor pathway. biorxiv.org
Molecular Docking and In Silico Analysis of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its molecular target. This in silico analysis is crucial for understanding structure-activity relationships and for the rational design of more potent derivatives. Several studies have used this approach to investigate the interactions of quinoline derivatives with their biological targets.
One study performed molecular docking of newly synthesized quinoline derivatives against the active site of the E. coli DNA gyrase enzyme. nih.gov The analysis revealed that the most active compounds fit well within the binding pocket, and their binding energies correlated with their observed antimicrobial activity. nih.govsemanticscholar.org Another investigation focused on 2H-thiopyrano[2,3-b]quinoline derivatives, which are synthesized from 2-chloro-3-formyl quinoline precursors. nih.gov These compounds were docked against the CB1a protein, revealing binding affinity values ranging from -5.3 to -6.1 kcal/mol and identifying key amino acid residues involved in the interaction. nih.gov In the context of antiviral research, quinoline derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) were docked into the binding site of the HIV reverse transcriptase enzyme, with some compounds showing higher predicted affinity than existing drugs. nih.gov
Table 2: Molecular Docking Analysis of Quinoline Derivatives Against Various Biological Targets
| Derivative Class | Biological Target | Range of Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Novel Quinoline Derivatives | E. coli DNA Gyrase | -6.0 to -7.33 | Not specified |
| 2H-Thiopyrano[2,3-b]quinolines | CB1a Protein | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, TRP-12, VAL-14 |
| Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | up to -10.67 | Not specified |
Data compiled from multiple in silico studies on quinoline-based compounds. semanticscholar.orgnih.govnih.gov
DNA Photocleavage Activity
Certain chemical compounds can induce cleavage of DNA strands when activated by light, a property known as photocleavage. This activity has potential applications in targeted therapies. Research into Schiff bases derived from quinoline-3-carbaldehyde has demonstrated this capability, particularly when complexed with transition metals.
A study on a novel Schiff base synthesized from 2-hydroxyquinoline-3-carbaldehyde (B113261) and its metal complexes revealed significant DNA photocleavage activity. ckthakurcollege.net While the ligand itself and most of its metal complexes showed no DNA cleavage when incubated in the dark, the copper (Cu(II)) complex was found to efficiently cleave pBR322 plasmid DNA upon irradiation with UV light. ckthakurcollege.netresearchgate.net The mechanism of this cleavage is believed to be oxidative. researchgate.net The ability of such complexes to induce light-dependent DNA damage highlights a distinct mode of biological interaction for derivatives of the quinoline-3-carbaldehyde scaffold. nih.govckthakurcollege.netresearchgate.net
Advanced Research Applications and Future Directions
Role in the Development of Novel Pharmaceutical Leads
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic drugs. rsc.org This foundational structure is considered a "privileged scaffold" because it can interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. tandfonline.comnih.gov
The quinoline nucleus is integral to the design of new bioactive molecules. nih.gov Its structural versatility allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological properties of derivatives to enhance potency and specificity while minimizing side effects. nih.govresearchgate.net The 7-Chloroquinoline-3-carbaldehyde molecule is a prime example of a versatile intermediate for drug discovery. The aldehyde functional group and the chlorine atom at positions 3 and 7, respectively, are reactive sites that can be readily modified.
Researchers leverage these reactive sites for various synthetic transformations:
Condensation Reactions: The carbaldehyde group can react with amines and hydrazines to form Schiff bases and hydrazones. This approach has been successfully used to create a series of 7-chloroquinoline (B30040) hydrazones that have demonstrated significant cytotoxic activity against a wide panel of cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups to modulate the molecule's biological activity. rsc.org
Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to attach aryl groups to the quinoline core, creating complex polyaryl systems with potential photophysical and biological properties. nih.gov
The inherent biological activities associated with the quinoline ring system, combined with the synthetic accessibility offered by this compound, positions it as a valuable precursor for generating libraries of novel compounds for high-throughput screening in drug discovery programs. researchgate.net
Table 1: Demonstrated Pharmacological Activities of Quinoline-Based Compounds
| Pharmacological Activity | Description | References |
|---|---|---|
| Anticancer | Derivatives have shown cytotoxicity against numerous cancer cell lines by modulating pathways involved in cancer progression. | tandfonline.comresearchgate.netnih.gov |
| Antimalarial | The quinoline scaffold is the basis for widely used antimalarial drugs like chloroquine. | rsc.orgnih.gov |
| Antimicrobial | Quinolone antibiotics are a major class of antibacterial agents. Other derivatives show broad-spectrum activity. | rsc.org |
| Antiviral | Certain quinoline compounds have been investigated for activity against various viruses, including HIV and SARS-CoV-2. | rsc.orgnih.gov |
| Anti-inflammatory | Quinoline derivatives are used in the treatment of inflammatory diseases like rheumatoid arthritis. | rsc.orgnih.gov |
| Anti-neurodegenerative | The scaffold is used to design agents targeting components of neurodegenerative diseases, such as Alzheimer's. | nih.govcrimsonpublishers.com |
Drug repositioning, or repurposing, is a strategy that involves identifying new uses for existing or failed drugs. nih.gov This approach can significantly reduce the time and cost associated with drug development because the safety and pharmacokinetic profiles of these compounds are often already established. nih.gov
The quinoline drug class is a prime candidate for repositioning. For instance, the antimalarial drug chloroquine, a quinoline derivative, has been repurposed for the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.gov More recently, quinoline-based antimalarials were investigated for their potential efficacy against SARS-CoV-2, as they can interfere with viral entry and replication by altering lysosomal pH. nih.govnih.gov
This precedent suggests that novel compounds derived from this compound could also be valuable candidates for drug repositioning. A derivative initially synthesized as an anticancer agent might be screened against a panel of other biological targets, potentially revealing unexpected efficacy as an antiviral, antifungal, or anti-inflammatory drug. This strategy is bolstered by the broad bioactivity of the quinoline scaffold and could accelerate the translation of new chemical entities into clinical use. asm.org
Applications in Material Science and Other Fields
Beyond pharmaceuticals, the unique photophysical properties of the quinoline ring system make it a valuable component in the development of advanced materials, particularly for bio-imaging and as colorants. crimsonpublishers.comcrimsonpublishers.com
Fluorescent imaging is a powerful, non-invasive technique used in molecular biology to visualize cellular structures and processes in real-time. crimsonpublishers.comcrimsonpublishers.com Quinoline-based compounds are excellent scaffolds for designing fluorescent probes due to their inherent fluorescence, small size, and rigid, planar structure that facilitates interaction with biomolecules. crimsonpublishers.comresearchgate.net
This compound serves as a key intermediate in the synthesis of these probes. The aldehyde group is a chemical handle for attaching other molecular fragments that can tune the probe's fluorescent properties or target specific biological entities. nih.gov Research has led to the development of various quinoline-based probes:
Probes for Amyloid Plaques: Certain styrylquinoline dyes have been specifically designed to bind to and image amyloid-beta (Aβ) aggregates, which are a hallmark of Alzheimer's disease. crimsonpublishers.comresearchgate.net This allows for the visualization of these plaques in brain tissue, aiding in diagnostics and research.
Ion Sensors: Quinoline derivatives have been engineered to act as chemosensors for detecting metal ions like Hg²⁺ and Al³⁺ within living cells. crimsonpublishers.comcrimsonpublishers.com
Cellular Staining: The addition of specific functional groups can make quinoline-based molecules accumulate in particular organelles, such as the endoplasmic reticulum or lysosomes, enabling their visualization with fluorescence microscopy. crimsonpublishers.comnih.gov
Table 2: Applications of Quinoline-Based Fluorescent Probes
| Probe Application | Target | Mechanism/Feature | References |
|---|---|---|---|
| Neurodegenerative Disease Imaging | Amyloid-beta (Aβ) aggregates | Binds to plaques, enabling NIR fluorescence imaging. | crimsonpublishers.comresearchgate.net |
| Cellular Ion Detection | Metal ions (e.g., Hg²⁺, Al³⁺, Zn²⁺) | Fluorescence changes upon ion binding (chemosensing). | crimsonpublishers.comcrimsonpublishers.comresearchgate.net |
| Organelle Tracking | Lysosomes, Lipid Droplets | Probe designed to selectively accumulate in specific organelles. | crimsonpublishers.comnih.gov |
| Nucleic Acid Imaging | DNA and RNA | Planar structure allows for intercalation with nucleic acids. | researchgate.net |
The quinoline structure is a well-established chromophore used in the synthesis of a variety of dyes and pigments. researchgate.net Quinoline is the parent compound for cyanine (B1664457) dyes, which are known for their sharp absorption bands and are used as photosensitizers. researchgate.net
Derivatives of this compound can be used to create new colorants. The extended π-conjugated system of the quinoline ring is responsible for absorbing light in the UV-visible spectrum. By chemically modifying the molecule, for example, through reactions at the aldehyde group, the absorption and emission properties can be shifted, leading to different colors. nih.gov Some quinoline-based dyes have been developed for specialized applications, such as visible light photoinitiators in polymerization processes used in dentistry and for dyeing textiles. researchgate.netmdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization in Research Methodologies
The characterization of novel compounds derived from this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods are essential for confirming the chemical structure, purity, and properties of newly synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For a derivative of this compound, the ¹H-NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring and a distinct singlet for the aldehyde proton (CHO) typically found at a downfield chemical shift (around δ 10.3 ppm). mdpi.comchemicalbook.com The ¹³C-NMR spectrum would similarly display a unique signal for the formyl carbon around δ 188 ppm. mdpi.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for verifying the chemical formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a quinoline-3-carbaldehyde derivative, a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group would be expected around 1685 cm⁻¹. chemicalbook.com
UV-Visible Spectroscopy: This technique is used to study the photophysical properties of the compounds, particularly for applications in dyes and fluorescent probes. It measures the wavelengths at which the molecule absorbs light, providing information about its electronic structure. nih.gov
Table 3: Typical Spectroscopic Data for Chloroquinoline-3-carbaldehyde Derivatives
| Spectroscopic Technique | Key Feature | Typical Value/Range | Reference |
|---|---|---|---|
| ¹H-NMR | Formyl Proton (CHO) | δ ≈ 10.3 - 10.6 ppm | mdpi.comchemicalbook.com |
| ¹³C-NMR | Formyl Carbon (CHO) | δ ≈ 187 - 188 ppm | mdpi.com |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1685 cm⁻¹ | chemicalbook.com |
Detailed Spectroscopic Analysis (IR, MS, ¹H NMR, ¹³C NMR, Multinuclear NMR)
Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in the molecule. For this compound, the IR spectrum would prominently feature a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically appearing in the range of 1680-1690 cm⁻¹. Another key feature is the C-Cl stretching vibration, which confirms the presence of the chlorine substituent on the quinoline ring. researchgate.net
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used to determine the mass-to-charge ratio (m/z) of the molecular ion, thereby confirming the molecular formula. thno.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules, offering insights into the connectivity and chemical environment of individual atoms. uncw.edu
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The aldehyde proton typically appears as a singlet in the downfield region, around δ 9.8-10.4 ppm. researchgate.netrsc.org The aromatic protons on the quinoline ring system will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants providing information about their relative positions. thno.orgrsc.org
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The aldehydic carbon will show a characteristic resonance in the downfield region, typically above δ 190 ppm. rsc.orgchemicalbook.com The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm), and the specific chemical shift of each carbon is influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group. rsc.orgresearchgate.nettsijournals.com
Multinuclear NMR: While ¹H and ¹³C NMR are the most common, other nuclei can be investigated to gain further structural insights, particularly for more complex derivatives. For instance, in cases where fluorine is incorporated into the molecule, ¹⁹F NMR would be an essential tool.
The following table summarizes typical spectroscopic data for this compound and related structures.
| Spectroscopic Technique | Key Feature | Typical Chemical Shift/Value | Reference |
| IR Spectroscopy | Aldehyde C=O Stretch | 1680-1690 cm⁻¹ | researchgate.net |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.8-10.4 ppm | researchgate.netrsc.org |
| Aromatic Protons | δ 7.0-9.0 ppm | thno.orgrsc.org | |
| ¹³C NMR | Aldehyde Carbon (CHO) | > δ 190 ppm | rsc.org |
| Aromatic Carbons | δ 110-160 ppm | rsc.orgresearchgate.nettsijournals.com |
Emerging Methodologies and Research Gaps
The field of quinoline chemistry is continuously evolving, with a growing emphasis on sustainable practices and the integration of computational tools to accelerate research and development.
Green Chemistry Approaches in Synthesis (e.g., ultrasound irradiation)
Traditional organic synthesis often involves harsh reaction conditions, hazardous solvents, and long reaction times. Green chemistry principles aim to mitigate these issues by developing more environmentally benign and efficient synthetic methods. One such promising technique is the use of ultrasound irradiation . nih.gov Ultrasound-assisted synthesis can lead to significantly reduced reaction times, increased product yields, and milder reaction conditions, often eliminating the need for toxic catalysts or solvents. nih.gov For the synthesis of quinoline derivatives, ultrasound has been shown to be an effective green alternative to conventional heating methods. nih.govnih.gov This approach not only minimizes energy consumption but also reduces the generation of chemical waste, aligning with the core tenets of sustainable chemistry.
Integration of Computational Chemistry in Compound Design and Activity Prediction (e.g., ADME prediction)
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound research, computational methods are being increasingly employed for:
Compound Design: Molecular modeling techniques allow for the rational design of novel derivatives with desired properties. By simulating the interaction of these compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for activity. nih.govnih.gov
ADME Prediction: A crucial aspect of drug development is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netresearchgate.netuomustansiriyah.edu.iq In silico ADME prediction models can forecast these properties before a compound is even synthesized, saving significant time and resources. researchgate.netresearchgate.netuomustansiriyah.edu.iq These models assess parameters like solubility, permeability, and potential for metabolism, helping to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.netuomustansiriyah.edu.iq
The following table highlights key ADME parameters that can be predicted computationally.
| ADME Parameter | Description | Importance in Drug Discovery |
| Absorption | The process by which a drug enters the bloodstream. | Determines how much of the drug is available to exert its effect. |
| Distribution | The dissemination of a drug throughout the body's fluids and tissues. | Influences the concentration of the drug at its target site. |
| Metabolism | The chemical transformation of a drug by the body. | Can affect the drug's activity and duration of action. |
| Excretion | The elimination of the drug and its metabolites from the body. | Determines the half-life of the drug. |
Challenges and Future Perspectives in this compound Research
Despite the significant progress in the chemistry of this compound, several challenges and opportunities for future research remain.
Challenges:
Synthesis of Diverse Derivatives: While numerous synthetic routes exist, the development of efficient and versatile methods to access a wider range of structurally diverse derivatives remains a key challenge. nih.govrsc.orgresearchgate.net This includes the introduction of various substituents at different positions of the quinoline ring to fine-tune the compound's properties.
Understanding Structure-Activity Relationships (SAR): A deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design. nih.gov Comprehensive SAR studies are needed to identify the key structural features responsible for desired therapeutic effects.
Exploring Novel Applications: While the anti-malarial and potential anti-cancer activities of quinoline derivatives are well-documented, the exploration of this compound and its analogs in other therapeutic areas or in materials science is still in its early stages.
Future Perspectives:
Development of Novel Catalytic Systems: The design of new and more efficient catalysts for the synthesis of this compound and its derivatives will be a major focus. This includes the use of transition-metal catalysts and organocatalysts to achieve higher yields and selectivities under milder conditions. mdpi.commdpi.com
Application in Medicinal Chemistry: The 7-chloroquinoline scaffold will continue to be a valuable platform for the development of new therapeutic agents. nih.govmdpi.com Future research will likely focus on designing derivatives with improved efficacy, selectivity, and pharmacokinetic profiles for a range of diseases.
Materials Science Applications: The unique electronic and photophysical properties of quinoline-based compounds suggest their potential use in the development of novel organic materials, such as organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.
Q & A
Q. What are the optimized synthetic routes for 7-chloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) and dimethylformamide (DMF) is commonly employed. Key parameters include:
- Temperature : Maintain 80–90°C to prevent side reactions (e.g., over-chlorination).
- Solvent : Use anhydrous conditions with chlorinated solvents (e.g., dichloroethane) to stabilize intermediates .
- Workup : Quench with ice-cold water to isolate the carbaldehyde derivative.
Table 1 : Representative Yields Under Varied Conditions
| PCl₅ Equiv. | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | DCE | 80 | 68 |
| 1.5 | Toluene | 90 | 52 |
| Data adapted from modified procedures for analogous chloroquinoline derivatives . |
Q. How can NMR and IR spectroscopy reliably characterize this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 10.2–10.5 ppm. Quinoline protons (H-5, H-6, H-8) show distinct splitting patterns due to coupling with adjacent Cl substituents .
- ¹³C NMR : The carbonyl carbon (C-3) resonates at δ 190–195 ppm, while C-7 (Cl-substituted) appears at δ 145–150 ppm .
- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to model disorder or twinning. For example, a 2009 study resolved positional disorder in the aldehyde group using anisotropic displacement parameters .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and Mercury for visualizing intermolecular interactions (e.g., C-H···O packing) .
- Contradiction Analysis : Compare thermal ellipsoids and residual density maps across studies to identify systematic errors (e.g., incorrect space group assignment) .
Q. What strategies mitigate discrepancies in biological activity data for this compound analogs?
- Methodological Answer :
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate purity via HPLC (>95%) to rule out impurity-driven effects .
- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to correlate substituent positions (e.g., Cl at C-7 vs. C-2) with target binding affinities .
- Statistical Rigor : Apply ANOVA to assess significance across replicates, and report confidence intervals (p < 0.05) to highlight reproducible trends .
Q. How can reaction mechanisms for this compound’s nucleophilic substitutions be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into the aldehyde group via mass spectrometry .
- Kinetic Studies : Monitor reaction progress under pseudo-first-order conditions with excess nucleophile (e.g., amines) to determine rate constants and propose intermediates .
- DFT Calculations : Compare experimental activation energies with computational models (e.g., Gaussian 16) to validate proposed transition states .
Data Presentation and Reproducibility
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Logs : Record exact equivalents, solvent batches, and equipment calibration dates (e.g., "PCl₅: 1.2 equiv., Sigma-Aldrich Lot #XYZ, oven-dried glassware") .
- Spectra Archiving : Deposit raw NMR/IR data in institutional repositories or supplementary materials, citing accession codes (e.g., DOI:10.XXXX/accepted_data) .
- Negative Results : Report failed attempts (e.g., "Method X yielded <10% due to premature aldehyde oxidation") to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
